BenchChemオンラインストアへようこそ!

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1059735-34-0) is a heterocyclic building block belonging to the pyrido[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry with documented utility in kinase inhibition, immunotherapy, and DNA-damage repair pathways. The compound bears two reactive chlorine atoms at positions 2 and 4 of the pyrimidine ring, enabling sequential nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, while the N-7 benzyl group serves as a protecting group on the tetrahydropyridine nitrogen.

Molecular Formula C14H13Cl2N3
Molecular Weight 294.2 g/mol
CAS No. 1059735-34-0
Cat. No. B1531988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS1059735-34-0
Molecular FormulaC14H13Cl2N3
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3
InChIInChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2
InChIKeyCTNDGYOJDNSZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1059735-34-0): Chemical Identity and Scaffold Profile for Procurement Decisions


7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1059735-34-0) is a heterocyclic building block belonging to the pyrido[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry with documented utility in kinase inhibition, immunotherapy, and DNA-damage repair pathways [1]. The compound bears two reactive chlorine atoms at positions 2 and 4 of the pyrimidine ring, enabling sequential nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, while the N-7 benzyl group serves as a protecting group on the tetrahydropyridine nitrogen [2]. With a molecular weight of 294.18 g/mol, calculated LogP of 3.5, and commercially available purity specifications ranging from 95% to 98% (GC), this intermediate is positioned as a versatile linchpin for constructing more complex pharmaceutically relevant molecules [3].

Why N-7-Unsubstituted, N-Boc, or N-Cbz Tetrahydropyrido[3,4-d]pyrimidine Analogs Cannot Simply Replace 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Multi-Step Syntheses


The combination of two reactive chloro substituents and a benzyl-protected secondary amine in this compound creates a specific orthogonal reactivity profile that is not replicated by any single in-class analog. The N-7-unsubstituted variant (CAS 1000578-08-4, MW 204.06) exposes a free secondary amine that competes as a nucleophile during SNAr or cross-coupling steps at C-2/C-4, leading to unwanted side reactions and reduced regioselectivity . The N-Boc analog (CAS 916420-27-4, MW 304.18) introduces acid lability incompatible with certain coupling conditions, while the N-Cbz variant (CAS 1370411-44-3, MW 338.19) requires different hydrogenolysis conditions for deprotection [1]. The 7-benzyl group uniquely provides stability under both acidic and basic conditions while remaining cleavable via catalytic hydrogenolysis—a deprotection strategy orthogonal to acid-labile and base-labile protecting groups commonly employed elsewhere in complex molecule synthesis [1]. Substituting with mono-chloro analogs (e.g., 7-benzyl-2-chloro-4-methoxy derivative) sacrifices the sequential derivatization capability that the 2,4-dichloro architecture enables [2].

Quantitative Differentiation Evidence for 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Versus Closest Analogs


Dual C-2/C-4 Electrophilic Architecture Enables Sequential Derivatization Not Possible with Mono-Chloro or Non-Halogenated Analogs

The presence of two chlorine atoms at C-2 and C-4 on the pyrido[3,4-d]pyrimidine scaffold creates differentiated electrophilic reactivity: the C-4 position is substantially more reactive toward SNAr than C-2, enabling sequential, regioselective functionalization with two distinct nucleophiles without protection/deprotection of the second site [1]. This contrasts with the mono-chloro analog 7-benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which offers only a single electrophilic site for derivatization, and the 2,4-dione precursor (7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, CAS 62459-02-3), which requires separate chlorination with POCl₃ before any substitution chemistry can occur [2].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

N-7 Benzyl Protection Confers Orthogonal Deprotection Compatibility Versus N-Boc and N-Cbz Analogs

The N-7 benzyl group offers a distinct deprotection profile: it is stable to the acidic conditions (e.g., TFA, HCl/dioxane) that cleave the N-Boc analog (tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, CAS 916420-27-4, MW 304.18) and stable to the basic conditions that can prematurely cleave carbamate protecting groups, yet is removable under neutral hydrogenolysis conditions (H₂, Pd/C) [1]. This orthogonality is critical in complex multi-step syntheses where acid-sensitive or base-sensitive functionality is present elsewhere in the molecule. The N-Cbz analog (CAS 1370411-44-3, MW 338.19) also requires hydrogenolysis but has a higher molecular weight (+44 Da) and different solubility characteristics . The N-unsubstituted analog (CAS 1000578-08-4) lacks any protecting group, exposing the secondary amine to unwanted alkylation, acylation, or oxidation during C-2/C-4 functionalization steps .

Protecting Group Strategy Orthogonal Synthesis Process Chemistry

Documented Patent Enabling: Specific Intermediate for PARP/PI3K Dual-Target Inhibitor and PD-1/PD-L1 Inhibitor Synthesis

This compound is explicitly documented as the starting material for preparing 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, a PARP inhibitor, as well as for heteroaryl compounds investigated as PD-1/PD-L1 inhibitors for cancer treatment . By contrast, no equivalent patent precedent was identified for the N-unsubstituted, N-Boc, or N-Cbz analogs in the same PARP/PI3K dual-target or PD-1/PD-L1 inhibitor synthetic routes, suggesting that the 7-benzyl substitution pattern is specifically required for compatibility with the downstream synthetic sequence described in this patent family [1].

PARP Inhibitor PD-1/PD-L1 Inhibitor Patent-Enabled Synthesis

Commercially Available Purity Specifications: 98% (GC) from AKSci Versus Typical 95% for Unsubstituted and Boc Analogs

The target compound is commercially available at a minimum purity specification of 98% by GC from AKSci (Catalog X8781), with physical form confirmed as a solid at 20°C and density of 1.4 g/cm³ . Other vendors, including Bidepharm and Matrix Scientific, offer the compound at 95% purity with supporting analytical documentation (NMR, HPLC, GC) . In comparison, the N-unsubstituted analog (CAS 1000578-08-4) is typically supplied as the hydrochloride salt and the N-Boc analog is offered at similar purity ranges, but neither has the same breadth of multi-vendor availability with documented analytical characterization specific to the 7-benzyl derivative . The compound requires storage under inert gas (nitrogen or argon) at 2–8°C, with hazard classifications H302, H315, H319, H335 [1].

Chemical Purity Quality Specification Procurement Benchmark

Molecular Properties Differentiate Solubility and Handling from Lower-MW N-Unsubstituted Analog

The target compound (MW 294.18, LogP 3.5) occupies a distinct physicochemical space compared to the N-unsubstituted analog (MW 204.06). The higher molecular weight and increased lipophilicity (LogP 3.5 vs. predicted lower LogP for the more polar N-H analog) result in different solubility and chromatographic behavior [1]. The compound has zero hydrogen bond donors and three hydrogen bond acceptors (the two chloro substituents and the N-3 pyrimidine nitrogen), with only two rotatable bonds, giving it a relatively rigid, drug-like topology . The predicted boiling point of 423.9±45.0°C and pKa of 4.63±0.20 further define its handling envelope versus comparator analogs .

Physicochemical Properties LogP Solubility Prediction

Evidence-Backed Application Scenarios for 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Drug Discovery and Chemical Development


Synthesis of Dual-Target PARP/PI3K Inhibitors via Sequential C-4 then C-2 Functionalization

In synthetic routes toward PARP/PI3K dual-target inhibitors containing the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, this compound serves as the key dichloro intermediate. The C-4 chlorine undergoes initial regioselective SNAr with a morpholine or amine nucleophile, followed by Suzuki-Miyaura coupling at C-2 to install an aryl or heteroaryl group, after which the N-7 benzyl group is removed by hydrogenolysis and the liberated amine is acylated to attach the phthalazinone warhead [1]. The N-unsubstituted analog cannot be used in this sequence without N-protection, while the N-Boc analog would be cleaved under the acidic workup conditions sometimes employed after Suzuki coupling.

Construction of PD-1/PD-L1 Small-Molecule Inhibitor Libraries via Divergent C-2/C-4 Derivatization

For medicinal chemistry programs targeting the PD-1/PD-L1 protein-protein interaction, this building block enables library synthesis through sequential diversification: the C-4 position is first substituted with morpholine or substituted aniline, then the C-2 position is elaborated with 2-aminopyrimidine or related heterocycles via palladium-catalyzed cross-coupling, producing heteroaryl compounds documented as PD-1/PD-L1 inhibitors . The benzyl protecting group remains intact throughout these transformations, preventing N-7 alkylation side reactions, and is removed at the final stage to unmask the tetrahydropyridine nitrogen for subsequent functionalization.

Multi-Kinase Inhibitor Scaffold Exploration Requiring Orthogonal N-7 Deprotection

In kinase inhibitor programs where the pyrido[3,4-d]pyrimidine scaffold serves as a hinge-binding motif, the 7-benzyl-2,4-dichloro intermediate provides access to compounds with diverse N-7 substituents. After C-2 and C-4 elaboration, the benzyl group can be cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), leaving acid-sensitive or base-sensitive functionality elsewhere in the molecule intact—a deprotection strategy not available with the N-Boc analog [2]. This is particularly valuable when the final compound requires an N-7 acyl, sulfonyl, or urea substituent installed after scaffold elaboration.

Process Chemistry Scale-Up Where Multi-Vendor Sourcing Mitigates Supply Chain Risk

For organizations transitioning from discovery to preclinical development, the availability of this compound from multiple vendors (AKSci, Bidepharm, Synblock, Matrix Scientific, Alfa Chemistry, CookeChem) at purities ranging from 95% to 98% (GC) reduces single-supplier dependency . The availability of full analytical documentation (NMR, HPLC, LC-MS, GC) from multiple sources supports quality-by-design principles in process development, while the defined storage conditions (2–8°C under inert gas) provide clear stability parameters for inventory management.

Quote Request

Request a Quote for 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.